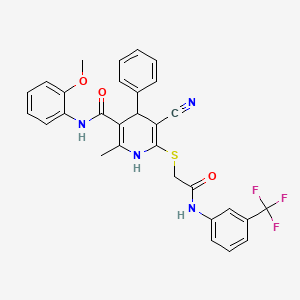

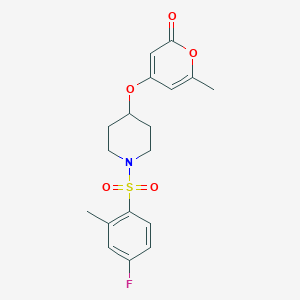

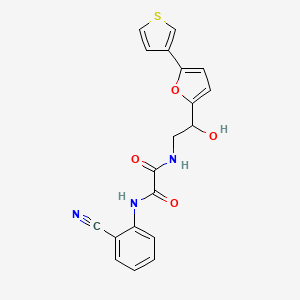

![molecular formula C7H9N3O4 B2541092 1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid CAS No. 1932108-24-1](/img/structure/B2541092.png)

1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid is a compound that features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This particular compound also includes a hydroxyoxolan ring, which is a type of oxygen-containing heterocycle, and a carboxylic acid functional group. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through several methods. A general approach for creating 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids with primary amidines and monosubstituted hydrazines, which is a highly regioselective and one-pot process . Additionally, the synthesis of 4-hydroxy-1,2,3-triazole analogs, which are structurally related to the compound , has been reported. These analogs were synthesized as potential biomimetics of γ-aminobutyric acid (GABA) and involved the decoration of the hydroxytriazole core scaffold .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using experimental methods such as X-ray diffraction and supported by quantum-chemical calculations. For instance, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with a similar triazole-carboxylic acid framework, has been elucidated using these techniques .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions. Alkylation reactions can lead to the formation of methoxy-triazole derivatives, while nitration can occur under mild conditions, primarily affecting substituents on the phenyl group . The conversion of triazole carboxylic acids into acid chlorides and substituted amides is also possible, demonstrating the chemical versatility of the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring, such as alkyl or aryl groups, can significantly affect these properties. For example, the introduction of a hydroxy group can enhance the compound's polarity and potentially its solubility in water . The triazole ring itself is known for its stability and ability to engage in hydrogen bonding, which can be crucial for its biological activity .

Wissenschaftliche Forschungsanwendungen

Ruthenium-Catalyzed Synthesis and Applications

Triazole-based scaffolds, like 5-amino-1,2,3-triazole-4-carboxylic acid, are pivotal in synthesizing biologically active compounds and peptidomimetics. A ruthenium-catalyzed protocol has been developed to create a protected version of this triazole amino acid, facilitating the synthesis of triazole-containing dipeptides and HSP90 inhibitors, demonstrating significant biological activity (Ferrini et al., 2015).

Copper-Catalyzed Synthesis of Triazole Derivatives

Triazole derivatives synthesized via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) have been evaluated for their potential as 17β-HSD1 inhibitors, which are significant in the treatment of mammary tumors. This highlights triazoles' role as bioisosteres of various functional groups, contributing to their versatility in medicinal chemistry (Hernández-López et al., 2020).

Photooxygenation of Oxazoles

The photooxygenation of oxazoles to form triamides, which then undergo nucleophilic attack, represents a novel approach to synthesizing macrolides, including recifeiolide and curvularin. This method showcases the utility of triazole derivatives in synthesizing complex organic molecules (Wasserman et al., 1981).

Supramolecular Interactions of Triazoles

1,2,3-Triazoles are known for their supramolecular interactions, enabling applications in coordination and supramolecular chemistry. These interactions include hydrogen and halogen bonding, metal ion coordination, and anion recognition, illustrating the triazole ring's versatility in forming diverse molecular architectures (Schulze & Schubert, 2014).

Eigenschaften

IUPAC Name |

1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c11-6-3-14-2-5(6)10-1-4(7(12)13)8-9-10/h1,5-6,11H,2-3H2,(H,12,13)/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHCOYJVUMMOSW-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)O)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

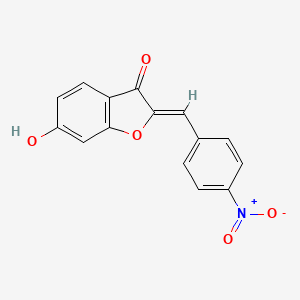

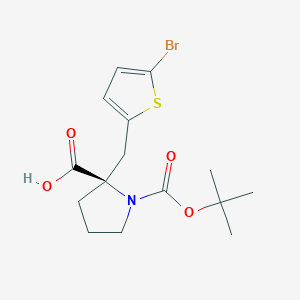

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)

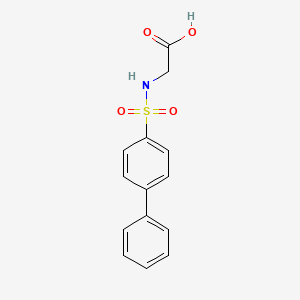

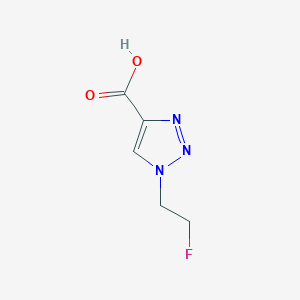

![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)

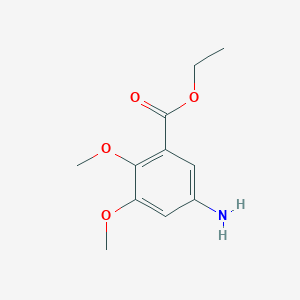

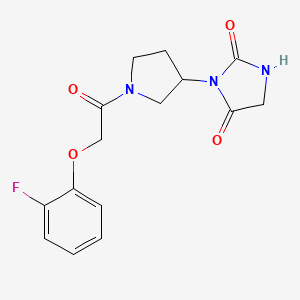

![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)

![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)

![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)